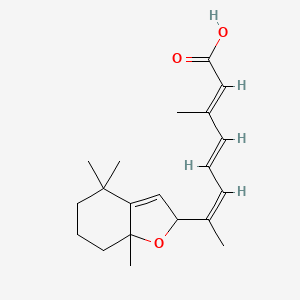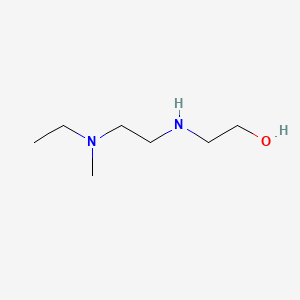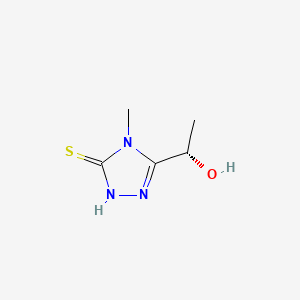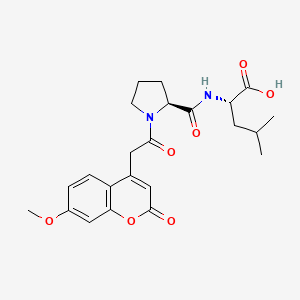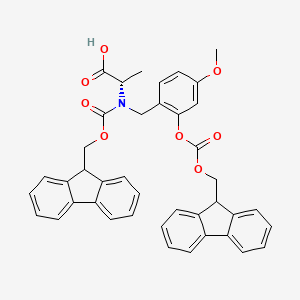
6,10,11-Triethylcarbonate Daunomycinone
Vue d'ensemble
Description
6,10,11-Triethylcarbonate Daunomycinone is a biochemical compound with the molecular formula C30H30O14 and a molecular weight of 614.55 . It’s used in proteomics research .
Physical And Chemical Properties Analysis
6,10,11-Triethylcarbonate Daunomycinone has a molecular weight of 614.55 and a molecular formula of C30H30O14 . Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Oncology Research
6,10,11-Triethylcarbonate Daunomycinone: is a compound of interest in oncology due to its structural relation to daunomycin, an anthracycline antibiotic used in cancer chemotherapy . Research in this field explores the compound’s potential as a chemotherapeutic agent, particularly its efficacy and safety profile in comparison to other anthracyclines. Studies may involve the synthesis of analogs and derivatives to enhance anti-tumor activity or reduce cardiotoxicity, a common side effect of anthracycline drugs.
Pharmacological Studies
In pharmacology, 6,10,11-Triethylcarbonate Daunomycinone serves as a biochemical tool for studying drug interactions and mechanisms of action . Its applications include the investigation of drug metabolism pathways, the identification of drug targets, and the assessment of pharmacokinetics and pharmacodynamics. The compound’s unique structure allows researchers to explore novel therapeutic strategies, such as targeted drug delivery systems.
Biochemical Analysis
Biochemists utilize 6,10,11-Triethylcarbonate Daunomycinone to understand cellular processes at the molecular level. It can be used to study DNA intercalation, a mechanism by which certain compounds insert themselves between the base pairs of DNA. This property is significant for understanding the molecular basis of drug-DNA interactions and their implications in gene expression and regulation.
Medicinal Chemistry
In medicinal chemistry, the focus lies in the design and development of new drugs based on the structure of 6,10,11-Triethylcarbonate Daunomycinone . Researchers aim to modify the compound to improve its therapeutic index, enhance its specificity for cancer cells, and minimize off-target effects. This involves a detailed analysis of structure-activity relationships and the synthesis of compound libraries for high-throughput screening.
Chemical Engineering
6,10,11-Triethylcarbonate Daunomycinone: also finds applications in chemical engineering, particularly in the optimization of synthesis processes . Research in this area may focus on developing more efficient, cost-effective, and environmentally friendly methods of producing the compound. This includes exploring different catalysts, reaction conditions, and purification techniques to achieve higher yields and purity.
Propriétés
IUPAC Name |
[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3-hydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O14/c1-6-39-27(34)42-18-13-30(37,14(4)31)12-16-20(18)26(44-29(36)41-8-3)22-21(25(16)43-28(35)40-7-2)23(32)15-10-9-11-17(38-5)19(15)24(22)33/h9-11,18,37H,6-8,12-13H2,1-5H3/t18-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXQIIZHCNWLB-PBYQXAPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858519 | |
| Record name | (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,10,11-Triethylcarbonate Daunomycinone | |
CAS RN |
67665-61-6 | |
| Record name | (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)

